Bienvenue dans la boutique en ligne BenchChem!

1,2,5-Thiadiazolidine 1,1-dioxide

Anticonvulsant screening Bioisostere comparison Maximal electroshock seizure (MES) assay

For reproducible chiral cyclosulfamide synthesis, procure the unsubstituted 1,2,5‑thiadiazolidine 1,1‑dioxide core—not a substituted derivative or oxidized analog. The parent scaffold enables N2/N5 derivatization for dipeptide mimetics, PTP1B inhibitors (sub‑μM IC₅₀), serine protease inhibitors (HLE, cathepsin G), and >99% ee gem‑diaryl α‑amino acid building blocks via Rh‑catalyzed arylation. Substitutes compromise biological predictability. Secure the validated core to accelerate your drug discovery program – inquire now.

Molecular Formula C2H6N2O2S
Molecular Weight 122.15 g/mol
CAS No. 5823-51-8
Cat. No. B1311847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Thiadiazolidine 1,1-dioxide
CAS5823-51-8
Molecular FormulaC2H6N2O2S
Molecular Weight122.15 g/mol
Structural Identifiers
SMILESC1CNS(=O)(=O)N1
InChIInChI=1S/C2H6N2O2S/c5-7(6)3-1-2-4-7/h3-4H,1-2H2
InChIKeyADBZIZGMAVRJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,5-Thiadiazolidine 1,1-dioxide (CAS 5823-51-8) – Core Properties & Industrial Relevance


1,2,5-Thiadiazolidine 1,1-dioxide (CAS 5823-51-8) is a five-membered cyclosulfamide (sulfamide) heterocycle with the molecular formula C₂H₆N₂O₂S and a molecular weight of 122.15 g/mol. The compound is a white to off-white solid with a melting point of 171–172 °C, a predicted boiling point of 233.5 ± 23.0 °C, a predicted density of 1.398 g/cm³, and a predicted pKa of 12.39 ± 0.20 . The unsubstituted core scaffold serves as a versatile intermediate for the synthesis of chiral cyclosulfamides and N‑substituted derivatives that exhibit distinct biological activities, including serine protease inhibition, antimicrobial effects, and PTP1B inhibition [1][2][3].

Why 1,2,5-Thiadiazolidine 1,1-dioxide Cannot Be Replaced by Unspecified Cyclosulfamides


The unsubstituted 1,2,5-thiadiazolidine 1,1-dioxide core (CAS 5823-51-8) is not interchangeable with substituted derivatives or oxidized analogs. Substitution at the N2 and N5 positions introduces steric and electronic effects that drastically alter biological activity, as demonstrated by the lack of antimicrobial activity of the parent scaffold compared to N‑substituted derivatives [1]. Additionally, replacement of the central carbonyl group in structurally related hydantoins with a sulfonyl moiety results in a significant reduction or abolition of anticonvulsant activity [2][3]. Conversely, oxidation to the corresponding 1,2,5-thiadiazole 1,1-dioxide alters the hybridization state and ring geometry, impacting reactivity and ligand-binding properties [4]. Therefore, procurement of the exact unsubstituted scaffold is essential for reproducible synthesis and predictable biological outcomes.

Quantitative Differentiation: 1,2,5-Thiadiazolidine 1,1-dioxide vs. Closest Analogs


Anticonvulsant Activity Abolished vs. Hydantoin Analogs

In a direct head-to-head comparison, 3-oxo-4-substituted 1,2,5-thiadiazolidine 1,1-dioxides (sulfonyl analogs) were evaluated against the corresponding hydantoins (carbonyl analogs) in the maximal electroshock seizure (MES) test. In all cases where a direct comparison was possible, replacement of the central carbonyl group of the hydantoin with a sulfonyl moiety led to a significant reduction or complete abolition of anticonvulsant activity [1].

Anticonvulsant screening Bioisostere comparison Maximal electroshock seizure (MES) assay

Antimicrobial Activity Dependent on N‑Substitution

The unsubstituted 1,2,5-thiadiazolidine 1,1-dioxide core lacks intrinsic antimicrobial activity, whereas N,N'-disubstituted derivatives exhibit measurable inhibition against Gram-positive bacterial strains. In a comparative study, two N‑substituted compounds (4c and 4d) were examined for antibacterial activity against several strains of Gram-positive and Gram-negative bacteria [1]. While quantitative MIC values are not reported in the abstract, the study clearly establishes that biological activity is conferred by appropriate substitution, not by the core scaffold alone.

Antimicrobial evaluation Gram-positive bacteria Cyclosulfamide derivatives

Elastase and Cathepsin G Inhibition by 3‑Oxo Derivatives

A series of substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides was synthesized and evaluated for inhibitory activity against human leukocyte elastase (HLE) and cathepsin G. These compounds inactivated both enzymes efficiently and in a time-dependent fashion [1]. While the study focuses on 3‑oxo derivatives rather than the unsubstituted core, it demonstrates the potential of the scaffold for serine protease inhibition. In a related study, incorporation of a phosphate leaving group further enhanced inhibitory potency [2].

Serine protease inhibition Human leukocyte elastase (HLE) Cathepsin G

PTP1B Inhibition via 1,2,5-Thiadiazolidin-3-one 1,1-dioxide Scaffold

The 1,2,5-thiadiazolidin-3-one-1,1-dioxide template has been identified through structure-based design as a key scaffold for PTP1B inhibitors. A representative inhibitor, PTP1B-IN-1, incorporates this template and exhibits an IC50 of 1.6 mM against PTP1B [1]. While this is a derivative rather than the unsubstituted core, it demonstrates the utility of the thiadiazolidine dioxide motif in phosphatase inhibition. In a separate study, use of the 1,2,5-thiadiazolidine-3-one-1,1-dioxide as a carboxylate mimetic led to improved permeability (PAMPA) and potency on the order of 300 nM [2].

Protein tyrosine phosphatase 1B (PTP1B) Structure-based design IC50

Chiral Ligand Applications in Asymmetric Catalysis

1,2,5-Thiadiazolidine 1,1-dioxide type cyclic ketimines serve as effective substrates in Rh-catalyzed asymmetric arylation reactions. Using open-chain chiral phosphite-olefin ligands, these reactions generate quaternary carbon-containing, gem-diaryl-substituted sulfahydantoins with excellent enantioselectivities (up to >99% ee) under mild conditions [1]. This methodology enabled the first enantioselective synthesis of the BACE1 inhibitor (R)-iminohydantoin [2].

Asymmetric catalysis Rhodium-catalyzed arylation Enantioselective synthesis

Structural Distinction from 1,2,5-Thiadiazole 1,1-dioxide

Single-crystal X-ray diffraction studies on 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide (unsaturated) and 3,4-diphenyl-1,2,5-thiadiazolidine 1,1-dioxide (saturated) reveal distinct ring conformations and bond lengths. The saturated thiadiazolidine ring adopts a nonplanar envelope conformation, whereas the thiadiazole ring is planar due to C=N double bonds [1]. This geometric difference impacts π-stacking interactions, metal coordination, and overall molecular recognition properties.

X-ray crystallography Ring hybridization Molecular geometry

Optimal Procurement Scenarios for 1,2,5-Thiadiazolidine 1,1-dioxide (CAS 5823-51-8)


Synthesis of Chiral Cyclosulfamide Building Blocks

The unsubstituted scaffold serves as an essential starting material for the preparation of chiral N‑substituted cyclosulfamides via derivatization of proteogenic amino acids or reaction with primary amines. These chiral cyclosulfamides are employed as constrained dipeptide mimetics, nonhydrolyzable components in peptidomimetics, and chiral auxiliaries in asymmetric synthesis [1][2].

Serine Protease Inhibitor Discovery Programs

Derivatives bearing a 3‑oxo substituent on the thiadiazolidine dioxide core have demonstrated mechanism-based inhibition of human leukocyte elastase (HLE) and cathepsin G. The core scaffold is therefore a validated starting point for medicinal chemistry campaigns targeting neutrophil serine proteases implicated in inflammatory diseases [3].

PTP1B Inhibitor Lead Optimization

The 1,2,5-thiadiazolidin-3-one-1,1-dioxide template functions as a carboxylate/phosphate mimetic and has been employed in structure-based design to yield PTP1B inhibitors with IC50 values in the low millimolar to sub‑micromolar range. Procurement of the core scaffold enables exploration of this validated pharmacophore for antidiabetic and anticancer applications [4].

Asymmetric Catalysis Substrate Synthesis

Cyclic ketimines derived from 1,2,5-thiadiazolidine 1,1-dioxide serve as substrates in Rh-catalyzed asymmetric arylation reactions, affording enantioenriched gem-diaryl α‑amino acid derivatives with >99% ee. The unsubstituted core is the requisite precursor for generating these chiral building blocks used in BACE1 inhibitor synthesis and other drug discovery programs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,5-Thiadiazolidine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.